Cas no 1781119-23-0 (1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester)

1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester is a brominated naphthyridine derivative with a tert-butyl ester group, offering enhanced stability and solubility for synthetic applications. The 4-bromo substitution provides a reactive site for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science. The dihydro-naphthyridine core contributes to its utility in constructing complex heterocyclic frameworks, while the tert-butyl ester group facilitates controlled deprotection under mild conditions. This compound is particularly suited for use in cross-coupling reactions and as a precursor for biologically active molecules. Its well-defined structure ensures reproducibility in research and industrial applications.
1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester structure
1781119-23-0 structure
Product name:1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester
CAS No:1781119-23-0
MF:C13H17BrN2O2
MW:313.190282583237
CID:5874577
PubChem ID:84731045

1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester
    • 1781119-23-0
    • EN300-6839394
    • tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
    • Inchi: 1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-11-9(8-16)10(14)4-6-15-11/h4,6H,5,7-8H2,1-3H3
    • InChI Key: NNTPBLQIDJIARG-UHFFFAOYSA-N
    • SMILES: N1C2=C(CN(C(OC(C)(C)C)=O)CC2)C(Br)=CC=1

Computed Properties

  • Exact Mass: 312.04734g/mol
  • Monoisotopic Mass: 312.04734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.398±0.06 g/cm3(Predicted)
  • Boiling Point: 392.0±42.0 °C(Predicted)
  • pka: 4.05±0.20(Predicted)

1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6839394-0.5g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
0.5g
$1591.0 2023-05-24
Enamine
EN300-6839394-2.5g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
2.5g
$3249.0 2023-05-24
Enamine
EN300-6839394-0.25g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
0.25g
$1525.0 2023-05-24
Enamine
EN300-6839394-0.05g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
0.05g
$1393.0 2023-05-24
Enamine
EN300-6839394-0.1g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
0.1g
$1459.0 2023-05-24
Enamine
EN300-6839394-1.0g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
1g
$1658.0 2023-05-24
Enamine
EN300-6839394-5.0g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
5g
$4806.0 2023-05-24
Enamine
EN300-6839394-10.0g
tert-butyl 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
1781119-23-0
10g
$7128.0 2023-05-24

Additional information on 1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester

Introduction to 1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester (CAS No. 1781119-23-0) and Its Applications in Modern Chemical Biology

The compound 1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester, identified by the CAS number 1781119-23-0, represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the naphthyridine scaffold, a structural motif renowned for its diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 4-position and a dimethylethyl ester group at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.

In recent years, the exploration of naphthyridine derivatives has been extensively studied due to their broad spectrum of biological functions. These compounds exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for drug development. Specifically, the 4-bromo substitution enhances the compound's reactivity and binding affinity to biological targets, while the 7,8-dihydro configuration stabilizes its molecular structure. The 1,1-dimethylethyl ester group not only influences the compound's solubility but also serves as a handle for further chemical modifications.

One of the most compelling aspects of this compound is its potential in oncology research. Naphthyridine derivatives have been shown to interfere with key signaling pathways involved in cancer progression. For instance, studies have demonstrated that certain naphthyridines can inhibit kinases such as EGFR and JAK3, which are overexpressed in various malignancies. The 4-bromo moiety plays a crucial role in modulating the binding affinity to these kinases, thereby enhancing their inhibitory effects. This has led to the development of several naphthyridine-based inhibitors that are currently in clinical trials or preclinical studies.

Another area where this compound shows promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Research has indicated that naphthyridine derivatives can modulate inflammatory pathways by interacting with transcription factors such as NF-κB. The 7,8-dihydro and 1,1-dimethylethyl ester groups contribute to the stability and bioavailability of these compounds, allowing them to exert prolonged anti-inflammatory effects.

The synthetic chemistry of 1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester (CAS No. 1781119-23-0) involves multi-step organic transformations that highlight its structural complexity. The synthesis typically begins with the condensation of appropriate precursors to form the naphthyridine core. Subsequent functionalization at the 4-position with a bromine atom requires careful control of reaction conditions to avoid side products. The introduction of the 7,8-dihydro configuration often involves hydrogenation or other reduction techniques to achieve the desired dihydro derivative. Finally, esterification at the 1-position is typically performed using standard esterification protocols.

The pharmacokinetic properties of this compound are also of great interest. Studies have shown that naphthyridine derivatives exhibit moderate solubility in both water and organic solvents, which is advantageous for formulation development. Additionally, their metabolic stability allows them to persist long enough in vivo to interact effectively with biological targets. However, further optimization may be required to enhance their bioavailability and reduce potential toxicity.

In conclusion,1,6-Naphthyridine-6(5H)-carboxylic acid, 4-bromo-7,8-dihydro-, 1,1-dimethylethyl ester (CAS No. 1781119-23-0) represents a structurally intriguing molecule with significant potential in drug discovery and therapeutic applications. Its unique combination of functional groups makes it a versatile scaffold for medicinal chemistry investigations across multiple disease areas. As research continues to uncover new biological activities and synthetic strategies for this class of compounds,4-bromo, 7,8-dihydro, and 1,1-dimethylethyl ester modifications will undoubtedly play pivotal roles in shaping future therapeutic developments.

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